molecular formula C25H20S B14498444 2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran CAS No. 65193-63-7

2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran

Cat. No.: B14498444
CAS No.: 65193-63-7
M. Wt: 352.5 g/mol
InChI Key: JJQWOBQGGGPYDQ-UHFFFAOYSA-N
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Description

2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran is a heterocyclic compound that contains sulfur and is part of the thiopyran family. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol as the solvent . This method is efficient and allows for the synthesis of the compound under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit enzymes involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenyl-5,6-dihydro-4H-naphtho(1,2-b)thiopyran is unique due to its sulfur-containing thiopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

CAS No.

65193-63-7

Molecular Formula

C25H20S

Molecular Weight

352.5 g/mol

IUPAC Name

2,4-diphenyl-5,6-dihydro-4H-benzo[h]thiochromene

InChI

InChI=1S/C25H20S/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25/h1-14,17,23H,15-16H2

InChI Key

JJQWOBQGGGPYDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=CC2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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